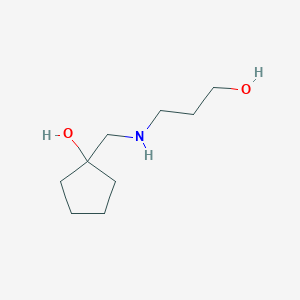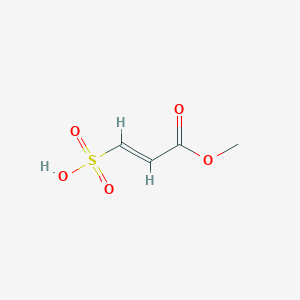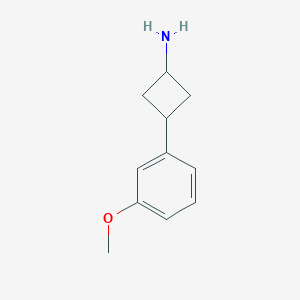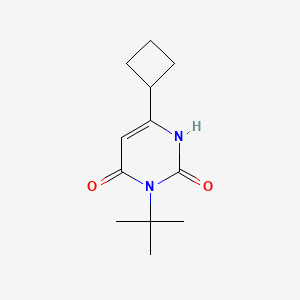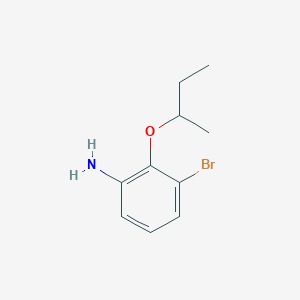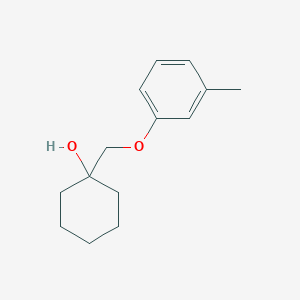
1-((m-Tolyloxy)methyl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((m-Tolyloxy)methyl)cyclohexan-1-ol is an organic compound that belongs to the class of alcohols It features a cyclohexane ring substituted with a hydroxyl group and a tolyloxy group
Preparation Methods
The synthesis of 1-((m-Tolyloxy)methyl)cyclohexan-1-ol can be achieved through several routes. One common method involves the reaction of cyclohexanone with m-tolylmethanol in the presence of a strong acid catalyst. The reaction proceeds via the formation of an intermediate oxonium ion, which then undergoes nucleophilic attack by the m-tolylmethanol to yield the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
1-((m-Tolyloxy)methyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents. For example, reacting with thionyl chloride can replace the hydroxyl group with a chlorine atom.
Common reagents and conditions used in these reactions include strong acids, bases, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-((m-Tolyloxy)methyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways due to its structural similarity to certain biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its structural properties may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 1-((m-Tolyloxy)methyl)cyclohexan-1-ol exerts its effects depends on the specific application. In chemical reactions, the hydroxyl group can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors through hydrogen bonding and hydrophobic interactions, influencing metabolic pathways and cellular processes.
Comparison with Similar Compounds
1-((m-Tolyloxy)methyl)cyclohexan-1-ol can be compared with other similar compounds such as:
Cyclohexanol: Similar in structure but lacks the tolyloxy group, making it less versatile in certain chemical reactions.
m-Tolylmethanol: Contains the tolyloxy group but lacks the cyclohexane ring, resulting in different reactivity and applications.
1-Methylcyclohexanol: Similar to cyclohexanol but with a methyl group, offering different steric and electronic properties.
The uniqueness of this compound lies in its combination of the cyclohexane ring and the tolyloxy group, providing a balance of reactivity and stability that is advantageous in various applications.
Properties
Molecular Formula |
C14H20O2 |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
1-[(3-methylphenoxy)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C14H20O2/c1-12-6-5-7-13(10-12)16-11-14(15)8-3-2-4-9-14/h5-7,10,15H,2-4,8-9,11H2,1H3 |
InChI Key |
MVBFCCGDCURVSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2(CCCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


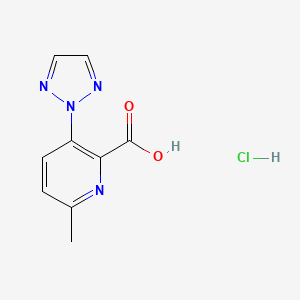

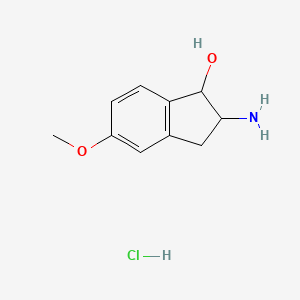
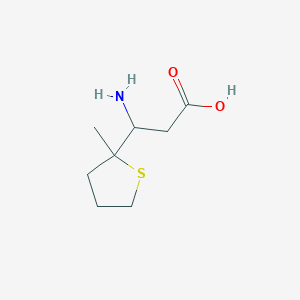
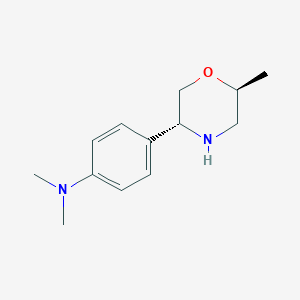

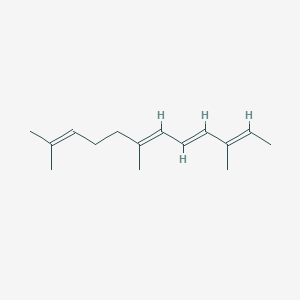
![1,10-di(anthracen-9-yl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B13345721.png)
